4-hydroxy-N-[4-(trifluoromethyl)phenyl]-1,2,5-oxadiazole-3-carboxamide
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Overview
Description
Scientific Research Applications
Structural Analysis and Synthesis
Research on compounds structurally related to 4-hydroxy-N-[4-(trifluoromethyl)phenyl]-1,2,5-oxadiazole-3-carboxamide has focused on their synthesis and crystallographic analysis. For instance, derivatives synthesized from diflunisal, an anti-inflammatory drug, have been studied for their crystal structures, which were determined by single-crystal X-ray diffraction. These studies provide insights into the molecular configurations and intermolecular interactions, such as hydrogen bonding, that stabilize their crystal packing (Guang-xiang Zhong et al., 2010).
Antimicrobial Activities
Some derivatives related to the this compound structure have been synthesized and evaluated for antimicrobial activities. A series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid with various substitutions were characterized and showed moderate to good activities against tested bacterial and fungal strains (Rahul P. Jadhav et al., 2017).
Anti-Inflammatory and Pharmacological Potential
The pharmacological potential of oxadiazole derivatives, closely related to the compound , has been explored, particularly their anti-inflammatory activities. Some synthesized derivatives have shown promising results in comparison to known anti-inflammatory drugs, which suggest their potential therapeutic applications (Z. K. El-Samii, 2007).
Bioisosteric Applications
The hydroxy-1,2,5-oxadiazolyl moiety, a component of the compound, has been investigated as a bioisoster for the carboxyl group in gamma-aminobutyric acid (GABA) related compounds. This research provides valuable insights into the nonclassical bioisosteric applications of oxadiazole derivatives in medicinal chemistry (M. Lolli et al., 2006).
Mechanism of Action
Target of Action
A structurally similar compound, n-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2h-pyran-4-carboxamide, is known to target a disintegrin and metalloproteinase with thrombospondin motifs 5 .
Mode of Action
It’s structurally similar compound, 4-hydroxy-n-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide, has been identified as a nanomolar inhibitor of the nf-κb pathway . This suggests that 4-hydroxy-N-[4-(trifluoromethyl)phenyl]-1,2,5-oxadiazole-3-carboxamide may also interact with its targets to inhibit certain biochemical pathways.
Biochemical Pathways
The compound is likely to affect the NF-κB signaling pathway, given the activity of its structurally similar compound . The NF-κB pathway is a crucial cellular signaling pathway involved in inflammation, immunity, cell proliferation, and survival.
Result of Action
Given its potential inhibition of the nf-κb pathway, it may have effects on inflammation, immunity, and cell proliferation .
Properties
IUPAC Name |
4-oxo-N-[4-(trifluoromethyl)phenyl]-1,2,5-oxadiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O3/c11-10(12,13)5-1-3-6(4-2-5)14-8(17)7-9(18)16-19-15-7/h1-4H,(H,14,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZRMPPEMZWUSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=NONC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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